4-{[3-(Trifluoromethyl)phenyl]sulfonyl}morpholine
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Overview
Description
4-[3-(trifluoromethyl)benzenesulfonyl]morpholine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)benzenesulfonyl]morpholine typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the sulfonyl group.
Scientific Research Applications
4-[3-(trifluoromethyl)benzenesulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzenesulfonamide
- 3-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)benzylamine
Uniqueness
4-[3-(trifluoromethyl)benzenesulfonyl]morpholine is unique due to the combination of its trifluoromethyl group, benzenesulfonyl moiety, and morpholine ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12F3NO3S |
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Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H12F3NO3S/c12-11(13,14)9-2-1-3-10(8-9)19(16,17)15-4-6-18-7-5-15/h1-3,8H,4-7H2 |
InChI Key |
YTLJDTLYRAWESG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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